![molecular formula CH2Cl4P2S B14495847 [(Dichlorophosphanyl)methyl]phosphonothioic dichloride CAS No. 63366-50-7](/img/structure/B14495847.png)
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is an organophosphorus compound with the molecular formula CH₃Cl₂PS. It is known for its reactivity and is used in various chemical processes. The compound is characterized by the presence of both phosphorus and sulfur atoms, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride can be synthesized through the reaction of methyldichlorophosphine with sulfuryl chloride. The reaction proceeds as follows: [ \text{CH}_3\text{PCl}_2 + \text{SO}_2\text{Cl}_2 \rightarrow \text{CH}_3\text{P(O)Cl}_2 + \text{SOCl}_2 ] This method involves the oxidation of methyldichlorophosphine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It readily participates in substitution reactions with nucleophiles, leading to the formation of various organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sulfuryl chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted organophosphorus compounds .
Aplicaciones Científicas De Investigación
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(Dichlorophosphanyl)methyl]phosphonothioic dichloride involves its reactivity with nucleophiles and electrophiles. The compound can form stable intermediates that facilitate various chemical transformations. Its molecular targets include nucleophilic sites on organic molecules, leading to the formation of new bonds and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonic dichloride: Similar in structure but lacks the sulfur atom.
Methanephosphonyl chloride: Another related compound with similar reactivity.
Dichloromethylphosphine oxide: Shares similar chemical properties but differs in specific applications.
Uniqueness
[(Dichlorophosphanyl)methyl]phosphonothioic dichloride is unique due to the presence of both phosphorus and sulfur atoms, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in various fields of research and industry .
Propiedades
Número CAS |
63366-50-7 |
|---|---|
Fórmula molecular |
CH2Cl4P2S |
Peso molecular |
249.8 g/mol |
Nombre IUPAC |
dichloro-(dichlorophosphanylmethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/CH2Cl4P2S/c2-6(3)1-7(4,5)8/h1H2 |
Clave InChI |
WXHKJNGJTCALPA-UHFFFAOYSA-N |
SMILES canónico |
C(P(Cl)Cl)P(=S)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



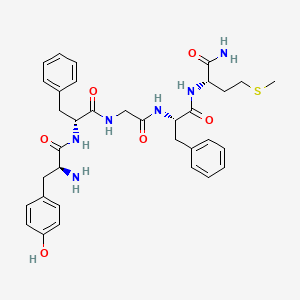
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)

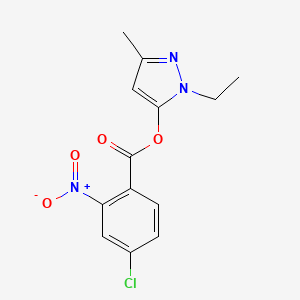
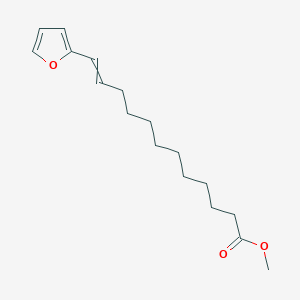
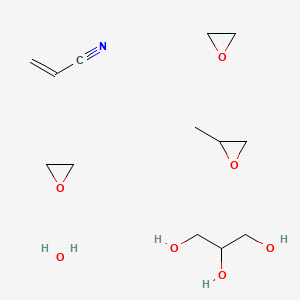

![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
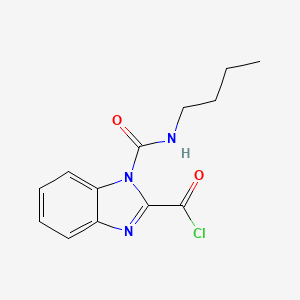

![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)

